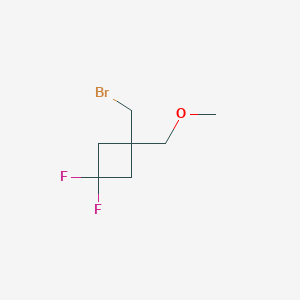

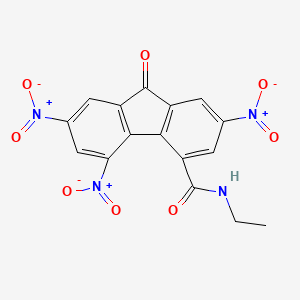

![molecular formula C8H8Cl2N2 B2835621 8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 960235-89-6](/img/structure/B2835621.png)

8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of interest in recent years due to their wide range of applications in medicinal chemistry . Various strategies have been employed for the synthesis of this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

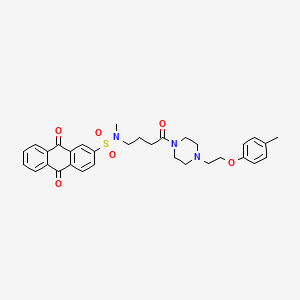

The molecular structure of 8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is characterized by the presence of a chloromethyl group attached to the imidazo[1,2-a]pyridine ring . The InChI code for this compound is 1S/C8H7ClN2.ClH/c9-4-7-2-1-3-11-6-10-5-8(7)11;/h1-3,5-6H,4H2;1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have been used in the synthesis of various therapeutic agents, and their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications

Organic Synthesis Applications

"8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride" serves as a pivotal intermediate in the synthesis of biologically active and medicinally useful agents. Its derivatives have been explored for synthesizing cyclin-dependent kinase (CDK) inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents, highlighting its versatility in drug synthesis and organic chemistry (Shu Qiao et al., 2006).

Medicinal Chemistry Insights

This compound has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, encompassing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. The scaffold's presence in various marketed preparations demonstrates its potential for structural modifications to discover and develop novel therapeutic agents (A. Deep et al., 2016).

Mechanism of Action

Target of Action

8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been recognized as potential inhibitors for various targets, including kras g12c , a protein involved in cell signaling pathways.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as covalent inhibitors . Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition. This mechanism often results in prolonged pharmacological activity.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with various biochemical pathways, depending on their specific targets .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown potential in various therapeutic applications . For instance, some imidazo[1,2-a]pyridine derivatives have exhibited significant activity against multidrug-resistant tuberculosis .

properties

IUPAC Name |

8-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;/h1-5H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQUEKSJVMRRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

960235-89-6 |

Source

|

| Record name | 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

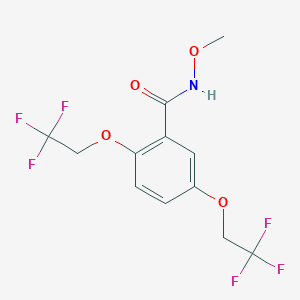

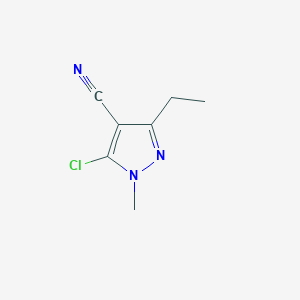

![3-(3-chloro-4-methylphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2835539.png)

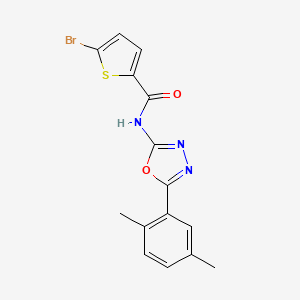

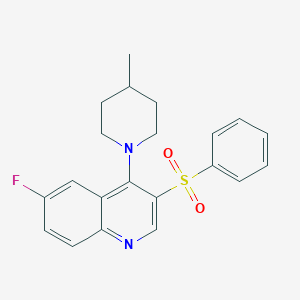

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2835540.png)

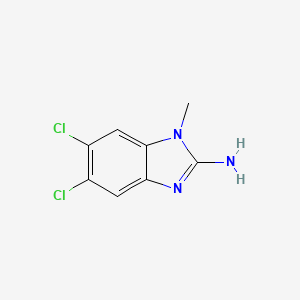

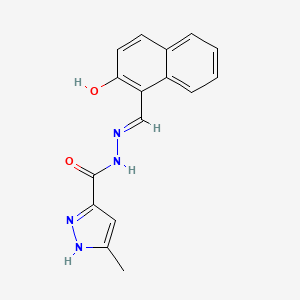

![2H-Triazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2835541.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2835543.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2835548.png)